CID 24199508

Description

Such compounds often exhibit pharmacological properties, including enzyme inhibition or substrate mimicry, as seen in betulinic acid derivatives (CID 64971) and oscillatoxins (CID 101283546) .

Properties

Molecular Formula |

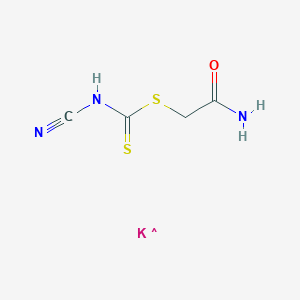

C4H5KN3OS2 |

|---|---|

Molecular Weight |

214.3 g/mol |

InChI |

InChI=1S/C4H5N3OS2.K/c5-2-7-4(9)10-1-3(6)8;/h1H2,(H2,6,8)(H,7,9); |

InChI Key |

LBZQSCBNZMVZBD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)SC(=S)NC#N.[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 24199508 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow processes and advanced catalytic systems. These methods enhance the efficiency and sustainability of the production process, allowing for the large-scale manufacture of the compound while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

CID 24199508 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

CID 24199508 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: This compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CID 24199508 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous compounds from the evidence, emphasizing substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: Betulin derivatives (e.g., CID 72326, 64971) feature triterpenoid frameworks, while oscillatoxins (e.g., CID 101283546) incorporate cyclic ether systems. CID 24199508 may share modular substituents (e.g., hydroxyl, methyl, or ester groups) that dictate solubility and target specificity .

Bioactivity : Betulinic acid (CID 64971) demonstrates enhanced pharmacological activity over betulin due to its carboxylic acid group, which improves membrane permeability and enzyme interactions. Similarly, oscillatoxin D (CID 101283546) mimics steroid substrates, enabling competitive inhibition .

Physicochemical Properties : Modifications like esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) increase hydrophilicity and bioavailability compared to parent compounds. Such trends suggest this compound’s properties could be optimized through analogous derivatization .

Research Implications and Limitations

- Targeted Modifications : Introducing polar groups (e.g., sulfates, glycosides) could enhance water solubility, as seen in DHEAS (CID 12594) .

- Mechanistic Studies : Molecular docking or 3D structural overlays (as in , Figure 8) could elucidate this compound’s binding modes with enzymes or transporters.

- Synthetic Feasibility : Methods from (e.g., solvent systems, catalysts) may guide scalable synthesis of this compound derivatives.

Limitations : The absence of explicit data on this compound necessitates caution in extrapolating findings. Future studies should prioritize experimental validation of its structure and activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.